

# An In-depth Technical Guide to the Crystalline Forms of Saxagliptin Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                     |           |
|----------------------|---------------------|-----------|
| Compound Name:       | Saxagliptin Hydrate |           |
| Cat. No.:            | B612269             | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known crystalline forms of Saxagliptin and its hydrated salts, with a focus on their preparation, characterization, and interrelationships. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the development and manufacturing of Saxagliptin-based pharmaceuticals.

## Introduction to Saxagliptin and Polymorphism

Saxagliptin is an orally active hypoglycemic agent that belongs to the dipeptidyl peptidase-4 (DPP-4) inhibitor class of drugs. It is primarily used for the treatment of type 2 diabetes mellitus. The efficacy and stability of a solid dosage form are intrinsically linked to the physicochemical properties of the active pharmaceutical ingredient (API). Polymorphism, the ability of a substance to exist in two or more crystalline forms that have different arrangements and/or conformations of the molecules in the crystal lattice, plays a critical role in the pharmaceutical industry. Different polymorphic forms of the same API can exhibit variations in solubility, dissolution rate, stability, and mechanical properties, which can significantly impact the drug's bioavailability and shelf-life.

Saxagliptin, and particularly its hydrochloride salt, is known to exist in various crystalline forms, including hydrates and solvates. A thorough understanding and control of these polymorphic forms are crucial for ensuring consistent quality, safety, and efficacy of the final drug product.



# Crystalline Forms of Saxagliptin and its Hydrochloride Hydrates

Numerous crystalline forms of Saxagliptin and its hydrochloride salt have been identified and characterized. These are often designated by specific codes in the scientific literature and patent documents. The following sections summarize the key characterization data for these forms.

### **Saxagliptin Free Base Hydrates**

Table 1: X-ray Powder Diffraction (XRPD) Data for Saxagliptin Free Base Hydrates

| Form H-1 (Monohydrate)[1] [2] | Form H.5-2 (Hemihydrate) [2] | Form FI[2] |
|-------------------------------|------------------------------|------------|
| 2θ (±0.1°)                    | 2θ (±0.2°)                   | 2θ (±0.2°) |
| 12.4                          | -                            | 7.4        |
| 13.3                          | -                            | 8.6        |
| 13.6                          | -                            | 15.3       |
| 14.7                          | -                            | 16.6       |
| 16.2                          | -                            | 17.1       |
| 18.2                          | -                            | 18.0       |
| 19.9                          | -                            | 21.7       |
| 20.9                          | -                            | 24.1       |
| 21.9                          | -                            | 27.0       |
| 22.4                          | -                            | -          |

Note: Detailed characterization data for Form H.5-2 is limited in the public domain.

# Saxagliptin Hydrochloride Hydrates and Other Crystalline Forms







A significant number of crystalline forms of Saxagliptin are associated with its hydrochloride salt.

Table 2: XRPD Data for Saxagliptin Hydrochloride Crystalline Forms



| Fo<br>rm<br>H2<br>-1<br>(Di<br>hy<br>dr<br>ate<br>)<br>[1] | Fo<br>rm<br>H0<br>.75<br>-3[<br>1] | Fo<br>rm<br>H1<br>.25<br>-2[<br>1] | Fo<br>rm<br>H1<br>.67<br>-1[<br>1] | Fo<br>rm<br>P-<br>5[1<br>] | Fo<br>rm<br>I-<br>S[<br>3] | Fo<br>rm<br>HT<br>-<br>S[<br>4] | Fo<br>rm<br>HT<br>-<br>IV-<br>S[<br>4] | Fo<br>rm<br>IV-<br>S[<br>5] | Fo<br>rm<br>K[<br>1]<br>[6] | Fo<br>rm<br>T[6<br>]<br>[7] | Fo<br>rm<br>S[<br>1] | Fo rm O[ 1] [6]   | Fo<br>rm<br>Z[8<br>] | Fo<br>rm<br>D[<br>8] |
|------------------------------------------------------------|------------------------------------|------------------------------------|------------------------------------|----------------------------|----------------------------|---------------------------------|----------------------------------------|-----------------------------|-----------------------------|-----------------------------|----------------------|-------------------|----------------------|----------------------|
| 2θ<br>(±0<br>.1°)                                          | 2θ<br>(±0<br>.2°)                  | 2θ<br>(±0<br>.2°)                  | 2θ<br>(±0<br>.2°)                  | 2θ<br>(±0<br>.2°)          | 2θ<br>(±0<br>.2°)          | 2θ<br>(±0<br>.2°)               | 2θ<br>(±0<br>.2°)                      | 2θ<br>(±0<br>.2°)           | 2θ<br>(±0<br>.2°)           | 2θ<br>(±0<br>.2°)           | 2θ<br>(±0<br>.2°)    | 2θ<br>(±0<br>.2°) | 2θ<br>(±0<br>.2°)    | 2θ<br>(±0<br>.2°)    |
| 6.8                                                        | -                                  | -                                  | -                                  | -                          | 6.7                        | 6.6                             | 2.6                                    | 2.4                         | 5.4                         | 8.6                         | 8.0                  | 5.6               | 9.3                  | -                    |
| 11.<br>1                                                   | -                                  | -                                  | -                                  | -                          | 13.<br>5                   | 11.<br>5                        | 4.5                                    | 4.1                         | 6.4                         | 14.<br>3                    | 9.1                  | 9.1               | 12.<br>0             | -                    |
| 13.<br>7                                                   | -                                  | -                                  | -                                  | -                          | 14.<br>6                   | 13.<br>3                        | 6.8                                    | 4.7                         | 11.<br>4                    | 15.<br>1                    | 12.<br>9             | 13.<br>1          | 14.<br>2             | -                    |
| 14.<br>6                                                   | -                                  | -                                  | -                                  | -                          | 15.<br>2                   | 15.<br>3                        | 14.<br>6                               | 6.3                         | 12.<br>8                    | 17.<br>2                    | 18.<br>4             | 19.<br>7          | 19.<br>2             | -                    |
| 15.<br>2                                                   | -                                  | -                                  | -                                  | -                          | 16.<br>6                   | 16.<br>7                        | 18.<br>1                               | 15.<br>6                    | 14.<br>8                    | 17.<br>5                    | 24.<br>0             | -                 | -                    | -                    |
| 16.<br>4                                                   | -                                  | -                                  | -                                  | -                          | 17.<br>9                   | 17.<br>6                        | -                                      | -                           | 15.<br>7                    | 18.<br>5                    | -                    | -                 | -                    | -                    |
| 17.<br>0                                                   | -                                  | -                                  | -                                  | -                          | 24.<br>5                   | -                               | -                                      | -                           | 16.<br>7                    | 19.<br>2                    | -                    | -                 | -                    | -                    |
| 20.<br>2                                                   | -                                  | -                                  | -                                  | -                          | 28.<br>1                   | -                               | -                                      | -                           | 19.<br>4                    | 22.<br>6                    | -                    | -                 | -                    | -                    |
| 21.<br>1                                                   | -                                  | -                                  | -                                  | -                          | -                          | -                               | -                                      | -                           | 22.<br>1                    | -                           | -                    | -                 | -                    | -                    |



Note: The tables above present characteristic peaks and are not exhaustive lists of all observed reflections.

Table 3: Thermal Analysis Data for Selected Saxagliptin Hydrochloride Crystalline Forms

| Form             | Technique                                             | Observations                                                                              |
|------------------|-------------------------------------------------------|-------------------------------------------------------------------------------------------|
| H2-1 (Dihydrate) | DSC                                                   | Endothermic events observed. [9]                                                          |
| TGA              | Weight loss corresponding to two water molecules.[10] |                                                                                           |
| К                | TGA                                                   | Water content of approximately 8% (w/w).[1]                                               |
| Z                | TGA                                                   | Water content of approximately 6.5% (w/w).[8]                                             |
| D                | TGA                                                   | Water content of approximately 6.3% (w/w).[7]                                             |
| IV-S             | TGA                                                   | Mass loss of about 12.8%,<br>corresponding to<br>approximately 2.86 moles of<br>water.[4] |

## **Experimental Protocols**

The characterization of **Saxagliptin Hydrate** crystalline forms relies on several key analytical techniques. The following are detailed methodologies for these experiments.

### X-ray Powder Diffraction (XRPD)

Objective: To obtain a diffraction pattern unique to the crystalline form, providing information on the crystal lattice structure.

Methodology:



- Sample Preparation: A small amount of the sample (typically 10-50 mg) is gently ground to a fine powder using a mortar and pestle to ensure random orientation of the crystallites. The powder is then packed into a sample holder.
- Instrumentation: A powder X-ray diffractometer equipped with a Cu K $\alpha$  radiation source (wavelength  $\lambda = 1.5406$  Å) is typically used.
- Data Collection: The sample is scanned over a 2θ range of approximately 2° to 40°, with a step size of 0.02° and a scan speed of 1-5°/min. The instrument is operated at a voltage and current of 40-45 kV and 30-40 mA, respectively.
- Data Analysis: The resulting diffractogram, a plot of intensity versus 2θ, is analyzed to identify the positions and relative intensities of the diffraction peaks.

## **Differential Scanning Calorimetry (DSC)**

Objective: To measure the temperatures and heat flows associated with thermal transitions in the material, such as melting, crystallization, and solid-solid phase transitions.

#### Methodology:

- Sample Preparation: A small amount of the sample (typically 2-5 mg) is accurately weighed into an aluminum pan. The pan is then hermetically sealed.
- Instrumentation: A calibrated differential scanning calorimeter is used. An empty, sealed aluminum pan is used as a reference.
- Data Collection: The sample and reference are heated at a constant rate, typically 10
   °C/min, under a nitrogen purge (flow rate of 20-50 mL/min). The temperature range is
   selected based on the expected transitions, for example, from 25 °C to 250 °C.
- Data Analysis: The DSC thermogram, a plot of heat flow versus temperature, is analyzed to determine the onset temperature, peak temperature, and enthalpy of any thermal events.

#### Thermogravimetric Analysis (TGA)

Objective: To measure changes in the mass of a sample as a function of temperature, which is particularly useful for quantifying the water content in hydrates.



#### Methodology:

- Sample Preparation: A small amount of the sample (typically 5-10 mg) is accurately weighed into a TGA pan (e.g., platinum or alumina).
- Instrumentation: A calibrated thermogravimetric analyzer is used.
- Data Collection: The sample is heated at a constant rate, typically 10 °C/min, under a nitrogen purge (flow rate of 20-50 mL/min). The temperature range is selected to encompass the dehydration event, for example, from 25 °C to 200 °C.[11]
- Data Analysis: The TGA curve, a plot of mass versus temperature, is analyzed to determine
  the temperature range of weight loss and the percentage of mass lost, which corresponds to
  the water content.

## **Interconversion and Experimental Workflow**

The various crystalline forms of **Saxagliptin Hydrate** are often interconvertible under specific experimental conditions. Understanding these relationships is crucial for controlling the solid-state form during manufacturing and formulation.





Click to download full resolution via product page

Caption: Logical relationships and known transformations between various crystalline forms of Saxagliptin.

A general workflow for the characterization of a newly discovered crystalline form of a pharmaceutical hydrate is essential for systematic investigation.





Click to download full resolution via product page

Caption: A typical experimental workflow for the comprehensive characterization of a new crystalline form.

#### Conclusion

The polymorphic landscape of Saxagliptin and its hydrates is complex, with numerous crystalline forms identified to date. The choice of the appropriate polymorphic form is a critical decision in the drug development process, as it can have a profound impact on the final product's performance and stability. This guide provides a consolidated resource of the publicly available data on these forms, which can aid researchers in the selection, characterization, and control of the desired crystalline form of **Saxagliptin Hydrate** for pharmaceutical applications. A systematic approach to characterization, as outlined in the experimental workflow, is essential for a comprehensive understanding of any new solid-state form.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. US9260389B2 Crystal forms of saxagliptin Google Patents [patents.google.com]
- 4. creative-biostructure.com [creative-biostructure.com]
- 5. CA2757934A1 Crystal forms of saxagliptin Google Patents [patents.google.com]
- 6. US20120083517A1 Polymorphs of saxagliptin hydrochloride and processes for preparing them Google Patents [patents.google.com]
- 7. US8410288B2 Polymorphs of Saxagliptin hydrochloride and processes for preparing them Google Patents [patents.google.com]
- 8. US20130158091A1 Polymorphs of saxagliptin hydrochloride and processes for preparing them - Google Patents [patents.google.com]
- 9. US20090054303A1 Crystal forms of saxagliptin and processes for preparing same -Google Patents [patents.google.com]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 11. improvedpharma.com [improvedpharma.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Crystalline Forms of Saxagliptin Hydrate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b612269#understanding-the-crystalline-forms-of-saxagliptin-hydrate]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com